1-Isocyanatohept-2-ene
Description
1-Isocyanatohept-2-ene (CAS 90096-98-3) is an aliphatic monoisocyanate featuring a seven-carbon chain with a double bond at the second position and a reactive isocyanate (-NCO) group at the terminal carbon. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol.
Properties
CAS No. |
90096-98-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-isocyanatohept-2-ene |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-6-7-9-8-10/h5-6H,2-4,7H2,1H3 |
InChI Key |
SNNBJADGFBCBFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCN=C=O |
Origin of Product |
United States |
Preparation Methods
1-Isocyanatohept-2-ene can be synthesized through several methods:
Phosgenation of Amines: This traditional method involves treating an amine with phosgene (COCl2) to produce the isocyanate.
Addition of Isocyanic Acid to Alkenes: Another route involves the addition of isocyanic acid (HNCO) to alkenes, forming the isocyanate directly.
Displacement Reactions: Alkyl isocyanates can also be formed by displacement reactions involving alkyl halides and alkali metal cyanates.
Chemical Reactions Analysis
Scientific Research Applications
1-Isocyanatohept-2-ene has several applications in scientific research:
Polymer Chemistry: It is used in the synthesis of polyurethanes, which are versatile polymers used in coatings, adhesives, and foams.
Materials Science: It is employed in the development of advanced materials, including bionanocomposites for electroanalytical applications.
Biomedical Research:
Mechanism of Action
The mechanism of action of 1-Isocyanatohept-2-ene involves its reactivity with nucleophiles. The isocyanate group (R−N=C=O) is electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of polyurethanes and other polymers .
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- 1-Isocyanatohept-2-ene vs. 1-Isocyanatohex-1-ene: The position of the double bond significantly impacts reactivity. In contrast, the C2 double bond in 1-Isocyanatohept-2-ene may introduce conjugation effects, stabilizing intermediates during polymerization or crosslinking .
- Comparison with Hexamethylene Diisocyanate (HDI): HDI (1,6-diisocyanatohexane) is a diisocyanate with two -NCO groups, enabling rapid crosslinking in polyurethane formulations. Its saturated backbone enhances flexibility in polymers, whereas the mono-isocyanate 1-Isocyanatohept-2-ene is more likely used as a chain extender or modifier. HDI’s higher molecular weight and dual functionality make it 2–3 times more reactive in bulk polymerization compared to mono-isocyanates .
Aromatic vs. Aliphatic Isocyanates :
1-(2-Isocyanatoethyl)naphthalene incorporates a rigid naphthalene ring, which increases thermal stability but reduces solubility in polar solvents. Its aromatic structure enables π-π interactions, favoring applications in high-temperature coatings or electronic materials. In contrast, 1-Isocyanatohept-2-ene’s aliphatic chain offers better compatibility with hydrophobic matrices .
Research Findings and Limitations
- Toxicity Profile: Mono-isocyanates generally exhibit lower acute toxicity than diisocyanates like HDI, which is a known respiratory sensitizer .
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